molecular formula C16H22BrNO3 B6629540 2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide

2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide

Cat. No.: B6629540
M. Wt: 356.25 g/mol
InChI Key: WRRBRTDCHAQNHP-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide is an organic compound with the molecular formula C16H22BrNO3. This compound is characterized by the presence of a bromophenoxy group and a cyclohexyl group with a hydroxymethyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-11(21-14-8-6-13(17)7-9-14)16(20)18-15-5-3-2-4-12(15)10-19/h6-9,11-12,15,19H,2-5,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRBRTDCHAQNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1CO)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide typically involves the reaction of 4-bromophenol with an appropriate cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)tetrahydro-2H-pyran
  • 2-(2-bromophenoxy)tetrahydro-2H-pyran

Uniqueness

2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide is unique due to the presence of both a bromophenoxy group and a cyclohexyl group with a hydroxymethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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